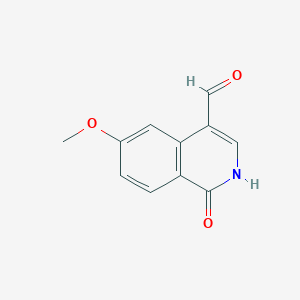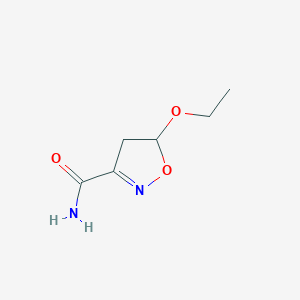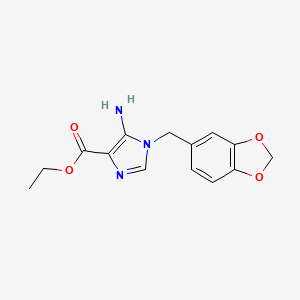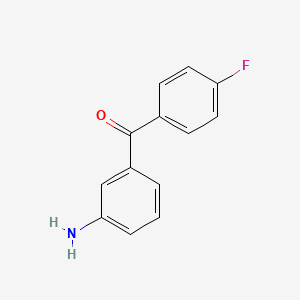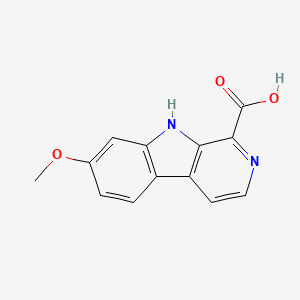
7-methoxy-9H-beta-carboline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-9H-beta-carboline-1-carboxylic acid is a naturally occurring compound belonging to the beta-carboline family. Beta-carbolines are a class of alkaloids known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound, in particular, has garnered attention due to its potential therapeutic applications in various fields of medicine and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-9H-beta-carboline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of tryptamine derivatives under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the formation of the beta-carboline ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-9H-beta-carboline-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound exhibits biological activities such as inhibition of monoamine oxidase (MAO) and modulation of neurotransmitter levels, making it a candidate for neurological research.
Medicine: Its anti-inflammatory and antioxidant properties have been explored for potential therapeutic use in conditions such as neurodegenerative diseases and cancer.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals due to its beneficial properties.
Mechanism of Action
The mechanism by which 7-methoxy-9H-beta-carboline-1-carboxylic acid exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Pathways Involved: By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function.
Comparison with Similar Compounds
7-Methoxy-9H-beta-carboline-1-carboxylic acid is compared to other beta-carbolines such as harmine, harmaline, and tetrahydroharmine:
Harmine: Similar MAO inhibitory activity but lacks the methoxy group, which may affect its potency and selectivity.
Harmaline: Also exhibits MAO inhibition but has a different structural configuration, leading to variations in biological activity.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.
Uniqueness: The presence of the methoxy group in this compound enhances its binding affinity and selectivity towards MAO, making it a unique and valuable compound in research and therapeutic applications.
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and biological activities make it an important subject of scientific research, with potential benefits for various therapeutic areas.
Properties
IUPAC Name |
7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-18-7-2-3-8-9-4-5-14-12(13(16)17)11(9)15-10(8)6-7/h2-6,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNZWHKHMKQWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655326 |
Source


|
| Record name | 7-Methoxy-9H-beta-carboline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-05-5 |
Source


|
| Record name | 7-Methoxy-9H-beta-carboline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate](/img/structure/B7829036.png)
![2-{2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID](/img/structure/B7829044.png)
![methyl N-[2,4-difluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B7829047.png)
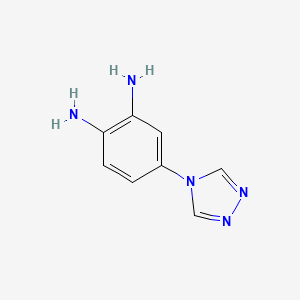
![2-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829067.png)
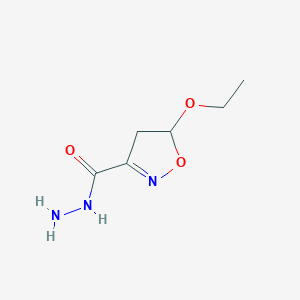
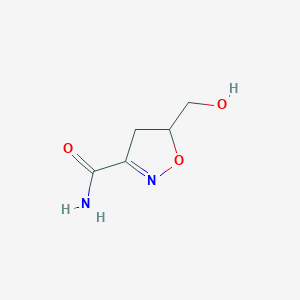
![(Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE](/img/structure/B7829084.png)
